molecular formula C36H51O11- B12351155 Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester

Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester

Cat. No.: B12351155
M. Wt: 659.8 g/mol
InChI Key: XVFQIVPMOPJEIO-OXVOKJAASA-M
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Description

Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[45]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products may include modified versions of the original compound with different functional groups or structural changes.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of butanedioic acid exhibit antimicrobial properties. The compound can be utilized in the development of new antibiotics or preservatives in pharmaceutical formulations. Its structural components may enhance the efficacy against resistant bacterial strains .

Drug Delivery Systems
The unique structure of this compound allows for the formulation of drug delivery systems that can improve the bioavailability of poorly soluble drugs. By modifying the ester linkages, researchers can create nanoparticles or liposomes that encapsulate active pharmaceutical ingredients (APIs), facilitating targeted delivery and controlled release .

Anti-inflammatory Properties
Studies have shown that certain derivatives of butanedioic acid possess anti-inflammatory effects. This makes them candidates for the development of therapeutic agents aimed at treating inflammatory diseases such as arthritis and other chronic conditions .

Agricultural Applications

Pesticide Formulations
The compound has been explored as an active ingredient in pesticide formulations due to its ability to disrupt metabolic processes in pests. Its application can lead to effective pest control while minimizing environmental impact compared to traditional chemical pesticides .

Plant Growth Regulators
Research suggests that butanedioic acid derivatives can act as plant growth regulators. They promote growth by enhancing nutrient uptake and metabolic activity in plants, thus improving crop yields and resilience against stressors .

Material Science Applications

Biodegradable Polymers
Butanedioic acid is a key building block for the synthesis of biodegradable polymers. These materials are increasingly important in reducing plastic waste and environmental pollution. The specific compound's ester functionality allows for the production of polyesters that are both durable and environmentally friendly .

Coatings and Adhesives
The compound has potential uses in formulating coatings and adhesives with enhanced properties such as adhesion strength and resistance to moisture and chemicals. Its unique structure contributes to improved performance characteristics in industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceuticals Demonstrated antimicrobial activity against various bacterial strains.
Drug Delivery Enhanced bioavailability of encapsulated drugs using modified esters.
Agriculture Effective pest control with reduced environmental toxicity.
Material Science Development of biodegradable polymers with favorable mechanical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other esters of butanedioic acid with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid that plays a significant role in various biological processes and industrial applications. The compound is a complex ester derivative with potential biological activities that merit detailed exploration. This article aims to compile and analyze the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester is characterized by multiple functional groups that contribute to its reactivity and biological interactions. The structural complexity suggests potential for diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Studies have indicated that derivatives of butanedioic acid exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple hydroxyl groups enhances their ability to donate electrons and stabilize free radicals.

2. Anti-inflammatory Effects

Research has shown that butanedioic acid esters can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models.

3. Antimicrobial Properties

Certain studies have reported antimicrobial activity against a range of pathogens. The esterified form may enhance membrane permeability or disrupt microbial cell walls due to its lipophilic characteristics.

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX/LOX
AntimicrobialDisruption of cell membranes

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of butanedioic acid derivatives in vitro, it was found that these compounds significantly reduced malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress. The reduction was comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of butanedioic acid derivatives resulted in a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin 6 (IL-6). This suggests a potential therapeutic role in managing inflammation-related diseases.

Research Findings

Recent literature highlights the multifaceted roles of butanedioic acid derivatives in biological systems:

  • Metabolic Pathways : These compounds are involved in key metabolic pathways such as the TCA cycle and fatty acid metabolism.
  • Cell Signaling : They may influence cell signaling pathways related to apoptosis and cell proliferation.
  • Potential Drug Development : Given their diverse biological activities, there is ongoing research into their potential as drug candidates for various diseases including cancer and metabolic disorders.

Properties

Molecular Formula

C36H51O11-

Molecular Weight

659.8 g/mol

IUPAC Name

4-[(1S,2E,4E)-1-[(2R,5S,8S,9R)-2-butyl-9-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethylnona-2,4,8-trienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-2-yl]-5-carboxy-4-methylpenta-2,4-dienoxy]-4-oxobutanoate

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/p-1/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1

InChI Key

XVFQIVPMOPJEIO-OXVOKJAASA-M

Isomeric SMILES

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)[O-]

Canonical SMILES

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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